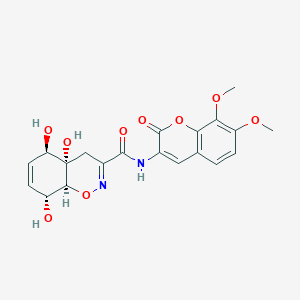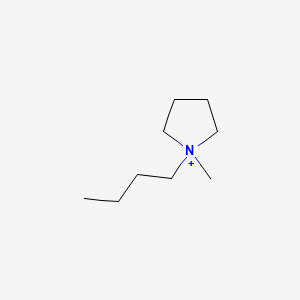
1-(1E-tetradecenyl)-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PC(O-14:1(1E)/0:0) is a lysophosphatidylcholine O-14:0.
Applications De Recherche Scientifique
Lipid Membrane Interactions
A study by Huang et al. (2013) utilized a label-free sensing platform based on pH modulation to detect interactions between small molecules and lipid bilayers. The study involved membranes containing various phospholipids, including POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine), demonstrating how these interactions can be essential for understanding drug-membrane interactions. This research suggests potential applications of 1-(1E-tetradecenyl)-sn-glycero-3-phosphocholine in the study of membrane dynamics and drug interactions (Huang et al., 2013).
Bicelle Systems for Structural Biology
Wu et al. (2010) investigated bicelles formed by mixtures of various phosphocholines, including DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) for use in spectroscopic studies of membrane-bound peptides. This study highlights the potential of this compound in creating stable bicelle systems for studying membrane protein structures (Wu et al., 2010).
Analysis of Phosphatidylcholine Hydrolysis
Kiełbowicz et al. (2012) developed a method for analyzing phosphatidylcholine hydrolysis products. This research is relevant for understanding the behavior of compounds like this compound during hydrolysis, which could have implications in lipid biochemistry and pharmaceutical sciences (Kiełbowicz et al., 2012).
Antibacterial Properties via Membrane Interaction
A study by Sautrey et al. (2011) investigated the membrane activity of certain compounds on model lipid membranes. This study offers insights into how this compound could be used to study antibacterial properties based on membrane interactions (Sautrey et al., 2011).
Enzymatic Deacylation in Lipid Synthesis
Research by Blasi et al. (2006) focused on the enzymatic deacylation of diacyl-sn-glycero-3-phosphocholines to sn-glycerol-3-phosphocholine. This process is crucial for synthesizing structured phosphocholines, potentially including this compound, which could have applications in biochemistry and pharmaceutical manufacturing (Blasi et al., 2006).
Propriétés
Formule moléculaire |
C22H46NO6P |
|---|---|
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
[(2R)-2-hydroxy-3-[(E)-tetradec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C22H46NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-27-20-22(24)21-29-30(25,26)28-19-17-23(2,3)4/h16,18,22,24H,5-15,17,19-21H2,1-4H3/b18-16+/t22-/m1/s1 |
Clé InChI |
AAFONNYQRYRPOU-WTYVIMSDSA-N |
SMILES isomérique |
CCCCCCCCCCCC/C=C/OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES canonique |
CCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



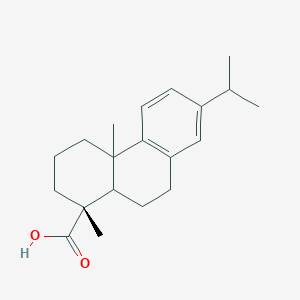

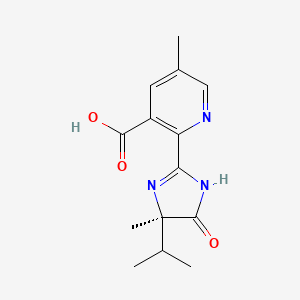

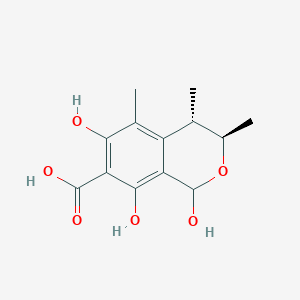
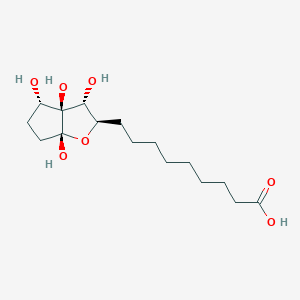


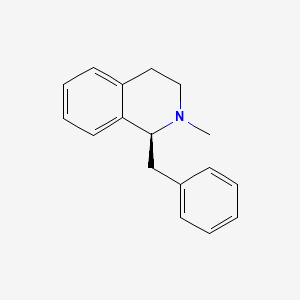

![[(1aR,4aR,6R,7R,7aR,7bR)-7-hydroxy-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[e]azulen-6-yl] acetate](/img/structure/B1250680.png)
